2-(Decylsulphinyl)ethanol

Description

However, based on the available data, this article focuses on 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a structurally related compound with documented research and industrial relevance.

This compound is a phenoxyethanol derivative featuring a branched alkyl chain (1,1,3,3-tetramethylbutyl) attached to a phenoxy group, with an ethoxyethanol substituent. It is classified as a specialty chemical for research and development (R&D) applications, explicitly advised against medicinal, household, or other non-specialized uses . Key hazards include acute oral toxicity (Category 4) and severe eye damage (Category 1) .

Properties

CAS No. |

7305-32-0 |

|---|---|

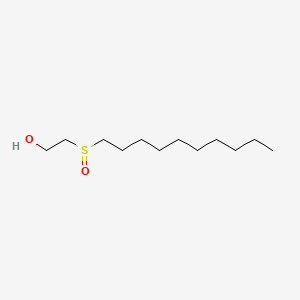

Molecular Formula |

C12H26O2S |

Molecular Weight |

234.4 g/mol |

IUPAC Name |

2-decylsulfinylethanol |

InChI |

InChI=1S/C12H26O2S/c1-2-3-4-5-6-7-8-9-11-15(14)12-10-13/h13H,2-12H2,1H3 |

InChI Key |

FRMANNAMIQYSEN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCS(=O)CCO |

Canonical SMILES |

CCCCCCCCCCS(=O)CCO |

Other CAS No. |

7305-32-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

Functional Groups and Reactivity

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Contains a phenoxy group, ethoxy chain, and hydroxyl group. The bulky tert-octyl (tetramethylbutyl) substituent enhances lipophilicity, making it suitable for non-polar solvent systems .

- Diethylaminoethanol: Features a tertiary amine group and hydroxyl group. The amine group confers basicity, enabling use in pH adjustment and surfactant synthesis .

Key Research Findings

- Solubility and Stability: The tert-octyl group in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol improves stability in hydrophobic environments compared to diethylaminoethanol, which is water-miscible due to its amine group .

- Industrial Relevance: Diethylaminoethanol’s amine functionality makes it versatile in synthesizing quaternary ammonium compounds, whereas 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol’s structure limits it to niche R&D roles .

Limitations and Discrepancies in Evidence

- Diethylaminoethanol’s CAS number and concentration data are absent, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.